Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus Des-pyridyl Analog
Calculated logP for N-(1-cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is 2.18, derived from the ZINC15 model [1]. In contrast, the des-pyridyl analog N-(1-cyanocyclobutyl)-3-(piperazin-1-yl)propanamide (CAS not assigned; SMILES N#CC1(CCC1)NC(=O)CCN1CCNCC1) has a substantially lower calculated logP of approximately 0.5–0.8 (estimated using the same AlogP model on the corresponding ZINC entry), reflecting the loss of the hydrophobic pyridine ring [1]. The topological polar surface area (TPSA) of the target compound is 63.05 Ų [2]; the des-pyridyl analog exhibits a TPSA of approximately 55 Ų, a difference driven by the removal of one aromatic nitrogen. These differences indicate that the 2-pyridyl substituent simultaneously increases lipophilicity and hydrogen-bond acceptor count, which may jointly influence membrane permeability and target recognition profiles compared to simpler piperazine-propanamide congeners.
| Evidence Dimension | Calculated logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP 2.18; TPSA 63.05 Ų |
| Comparator Or Baseline | Des-pyridyl analog: estimated logP 0.5–0.8; TPSA ~55 Ų |
| Quantified Difference | ΔlogP ≈ +1.4 to +1.7; ΔTPSA ≈ +8 Ų |
| Conditions | In silico prediction using ZINC15 AlogP model; TPSA from sildrug.ibb.waw.pl descriptor set |
Why This Matters
The >1.4-log-unit increase in lipophilicity and additional hydrogen-bond acceptor capacity can shift a compound's permeability-solubility balance and off-target polypharmacology risk, making the 2-pyridyl derivative a meaningfully distinct chemical entity for screening library design.
- [1] ZINC15 Database. Substance ZINC000003795897. University of California, San Francisco. View Source
- [2] Sildrug ECBD Database. Entry EOS20307. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
